molecular formula C15H18N2S4 B14325157 Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- CAS No. 104417-70-1

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-

Cat. No.: B14325157
CAS No.: 104417-70-1
M. Wt: 354.6 g/mol
InChI Key: ZBKYYVFFTPGHEJ-UHFFFAOYSA-N
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Description

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- is a complex organic compound characterized by its unique structure, which includes multiple methylthio groups attached to a cyclohexylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- typically involves multiple steps, starting with the preparation of the cyclohexylidene core. This core is then functionalized with bis(methylthio)methylene groups through a series of reactions that may include nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes .

Scientific Research Applications

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]- stands out due to its combination of a cyclohexylidene core with multiple bis(methylthio)methylene groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

104417-70-1

Molecular Formula

C15H18N2S4

Molecular Weight

354.6 g/mol

IUPAC Name

2-[2,6-bis[bis(methylsulfanyl)methylidene]cyclohexylidene]propanedinitrile

InChI

InChI=1S/C15H18N2S4/c1-18-14(19-2)11-6-5-7-12(15(20-3)21-4)13(11)10(8-16)9-17/h5-7H2,1-4H3

InChI Key

ZBKYYVFFTPGHEJ-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1CCCC(=C(SC)SC)C1=C(C#N)C#N)SC

Origin of Product

United States

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